(2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85
Description
(2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt (CAS RN: 205652-53-5) is a cyclohexadiene derivative with a stereospecific dihydroxy-carboxylate structure. Key properties include:
- Molecular formula: C₉H₁₁NaO₄
- Molecular weight: 206.17 g/mol
- Storage: Requires storage below -20°C to maintain stability .
- Purity: Available at 85% technical grade, as indicated by the suffix "85" in its nomenclature .
This compound is structurally related to microbial metabolic intermediates, such as cis-dihydrodiols produced by biphenyl dioxygenases in bacterial catabolism . Its sodium salt form enhances water solubility, making it suitable for applications in organic synthesis and biochemical research.
Properties
Molecular Formula |
C9H11NaO4 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
sodium;(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O4.Na/c1-2-5-3-4-6(9(12)13)8(11)7(5)10;/h3-4,7-8,10-11H,2H2,1H3,(H,12,13);/q;+1/p-1/t7-,8+;/m0./s1 |
InChI Key |
HXAZAVNQZZSFNU-KZYPOYLOSA-M |
Isomeric SMILES |
CCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CCC1=CC=C(C(C1O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 can be achieved through several synthetic routes. One common method involves the use of stereoselective reactions to introduce the desired stereochemistry at the 2 and 3 positions of the cyclohexadiene ring. This can be accomplished using chiral catalysts or chiral auxiliaries to control the stereochemistry of the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 undergoes various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.
Reduction: The carboxy group can be reduced to an alcohol or an aldehyde.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as alkyl halides or aryl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones or carboxylic acids, while reduction of the carboxy group can yield alcohols or aldehydes.
Scientific Research Applications
(2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The compound belongs to a family of cyclohexadiene derivatives with variations in substituents, counterions, and stereochemistry. Below is a comparative analysis of key analogs (Table 1):
Table 1: Comparison of Structural Analogs
Key Differences and Implications
Substituent Effects: Ethyl vs. Halogenated Derivatives: Chloro (CAS 193338-31-7) and iodo (CAS 205504-03-6) substituents introduce electron-withdrawing effects, which may influence reactivity in electrophilic substitutions or enzyme interactions .
Counterion Impact :
- Sodium (Na⁺) and potassium (K⁺) salts enhance aqueous solubility compared to free acids. The choice of counterion affects crystallization behavior and compatibility with biological systems .
Stability and Storage: The target compound and its 4-chloro analog require storage below -20°C, suggesting sensitivity to thermal degradation or oxidation .
Functional Comparisons in Research
- Metabolic Pathway Analog : The target compound’s cis-dihydroxy configuration mirrors intermediates in bacterial biphenyl degradation (e.g., cis-biphenyl-2,3-dihydrodiol), though its ethyl and carboxy groups distinguish it from natural metabolites .
- Synthetic Utility : Derivatives like the 4-methyl analog (CAS 193338-30-6) are used as chiral building blocks in pharmaceutical synthesis due to their stereochemical purity (95%) .
Notes on Data Consistency
- Molecular Weight Discrepancy : lists the sodium salt’s molecular weight as 183.18 g/mol, conflicting with (206.17 g/mol). This discrepancy likely arises from a typographical error in , as the sodium salt’s theoretical mass (free acid: 182.17 g/mol + Na⁺: 23 g/mol) aligns with 205.17 g/mol .
Biological Activity
The compound (2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85 is a sodium salt derivative of a bicyclic organic compound characterized by a cyclohexadiene core. Its unique stereochemistry and functional groups contribute to its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
The compound features:
- Carboxylic acid and hydroxy functional groups , enhancing its reactivity.
- A cyclohexadiene core , which is significant for its biological interactions.
These properties facilitate its solubility in aqueous environments, making it suitable for various applications in pharmaceuticals and biological studies.
Biological Activities
Research indicates that compounds similar to (2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
- Enzyme Interaction : Interaction with enzymes involved in metabolic pathways or cellular signaling processes has been indicated.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential therapeutic applications.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sodium Salicylate | Salicylic acid sodium salt | Anti-inflammatory properties |
| Sodium Benzoate | Benzoic acid sodium salt | Preservative used in food |
| Sodium Ascorbate | Ascorbic acid sodium salt | Antioxidant used in supplements |
Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Initial findings suggest that it may interact with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance or isothermal titration calorimetry could provide insights into binding affinities and interaction specifics.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Enzyme Inhibition : A study demonstrated that structurally similar compounds inhibited specific enzymes involved in bacterial secretion systems. For instance, high concentrations of certain analogs resulted in significant inhibition rates.
- Screening Assays : Research focused on screening assays for Type III secretion system inhibitors showed that certain derivatives exhibited concentration-dependent inhibition, highlighting their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
